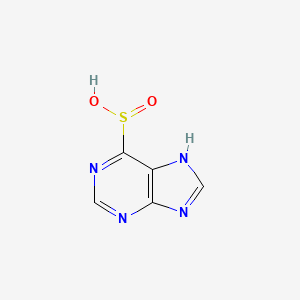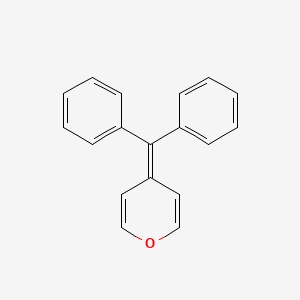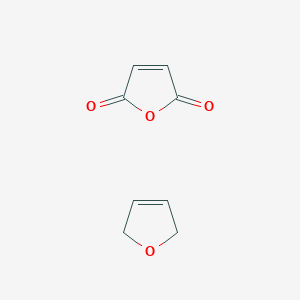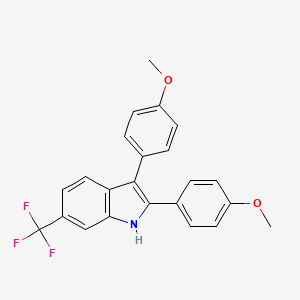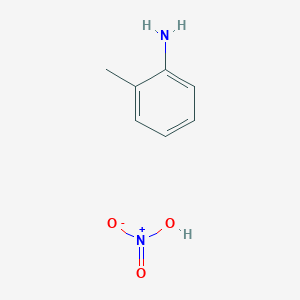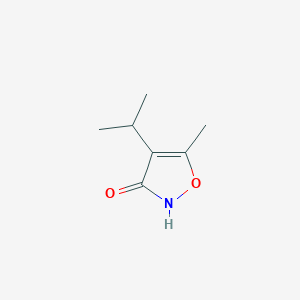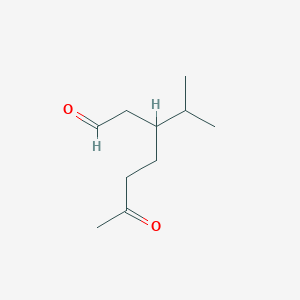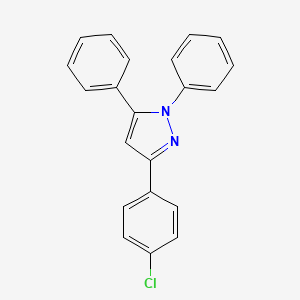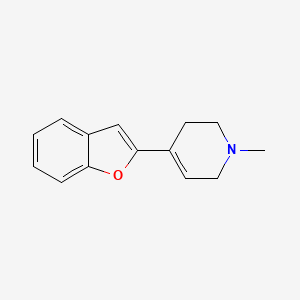![molecular formula C21H22N2O2 B14686713 4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate CAS No. 36457-26-8](/img/structure/B14686713.png)
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate is an organic compound with a complex structure that includes a cyanophenyl group and a heptanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate typically involves the condensation of 4-cyanobenzaldehyde with 4-aminophenyl heptanoate under acidic or basic conditions to form the imine linkage. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[(4-Cyanophenyl)imino]methyl}-2-methoxyphenyl acetate
- 4-[(2-{(E)-[(4-Cyanophenyl)imino]methyl}phenoxy)methyl]benzoate
Uniqueness
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate is unique due to its heptanoate ester group, which can influence its solubility, stability, and biological activity compared to similar compounds with different ester groups or substituents.
Propriétés
Numéro CAS |
36457-26-8 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
[4-[(4-cyanophenyl)iminomethyl]phenyl] heptanoate |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-4-5-6-21(24)25-20-13-9-18(10-14-20)16-23-19-11-7-17(15-22)8-12-19/h7-14,16H,2-6H2,1H3 |
Clé InChI |
BBYIKYKMVQLDSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


